molecular formula C34H38NO2PS B13641743 (R)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13641743
M. Wt: 555.7 g/mol
InChI Key: XEDQKICLGCSFKO-ONZSSFSLSA-N
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Description

®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylphosphanyl group and a xanthene moiety, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the xanthene moiety, introduction of the diphenylphosphanyl group, and the final coupling with the sulfinamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The diphenylphosphanyl group can participate in substitution reactions, leading to the formation of new phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.

    Xantphos: Another xanthene-based ligand with a different substitution pattern.

    BINAP: A chiral diphosphine ligand used in asymmetric catalysis.

Uniqueness

®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of a diphenylphosphanyl group and a xanthene moiety, providing both steric and electronic properties that enhance its performance in catalytic applications. Its chiral nature also makes it valuable in asymmetric synthesis, offering high enantioselectivity in various reactions.

This detailed article provides a comprehensive overview of ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C34H38NO2PS

Molecular Weight

555.7 g/mol

IUPAC Name

N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)ethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H38NO2PS/c1-24(35(7)39(36)33(2,3)4)27-20-14-21-28-31(27)37-32-29(34(28,5)6)22-15-23-30(32)38(25-16-10-8-11-17-25)26-18-12-9-13-19-26/h8-24H,1-7H3/t24-,39?/m0/s1

InChI Key

XEDQKICLGCSFKO-ONZSSFSLSA-N

Isomeric SMILES

C[C@@H](C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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